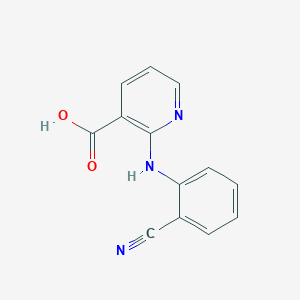

2-(2-Cyanoanilino)pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Cyanoanilino)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a cyano group attached to an aniline moiety, which is further connected to a pyridine ring with a carboxylic acid group at the third position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanoanilino)pyridine-3-carboxylic acid typically involves the following steps:

Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 2-nitroaniline.

Reduction of Nitro Group: The nitro group in 2-nitroaniline is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2-aminoaniline.

Formation of Cyano Group: 2-aminoaniline is then reacted with cyanogen bromide to introduce the cyano group, forming 2-cyanoaniline.

Coupling with Pyridine-3-carboxylic Acid: Finally, 2-cyanoaniline is coupled with pyridine-3-carboxylic acid under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanoanilino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted anilines.

Scientific Research Applications

Synthesis Overview

- Starting Materials : 2-Cyanopyridine, aniline derivatives.

- Reagents : Sodium hydroxide, hydrochloric acid, and alcohols for extraction.

- Conditions : Hydrolysis under alkaline conditions followed by acidification.

This method ensures high yields and purity of the final product, as demonstrated in various studies .

Biological Activities

Research indicates that 2-(2-Cyanoanilino)pyridine-3-carboxylic acid exhibits a range of biological activities, making it a candidate for pharmaceutical development.

Anticancer Properties

Case studies have shown that derivatives of this compound can inhibit tumor cell proliferation. For instance, compounds related to this structure have demonstrated efficacy against various cancer cell lines, highlighting their potential as anticancer agents .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Studies reveal that certain derivatives possess significant activity against bacterial strains, suggesting their use in developing new antibiotics .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in materials science.

Polymer Chemistry

The compound can be utilized as a building block in the synthesis of novel polymers with enhanced properties. Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .

Catalysis

There is ongoing research into the use of this compound as a catalyst in organic reactions. Its ability to facilitate various chemical transformations makes it valuable in synthetic organic chemistry .

Case Studies and Data Tables

Below are summarized findings from various studies highlighting the applications and effectiveness of this compound.

Mechanism of Action

The mechanism of action of 2-(2-Cyanoanilino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the carboxylic acid moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Picolinic Acid: 2-Pyridinecarboxylic acid, known for its role in metal ion chelation.

Nicotinic Acid:

Isonicotinic Acid: 4-Pyridinecarboxylic acid, used in the synthesis of isoniazid, an anti-tuberculosis drug.

Uniqueness

2-(2-Cyanoanilino)pyridine-3-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the same molecule, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other pyridinecarboxylic acids, making it a valuable compound for various research and industrial applications.

Biological Activity

2-(2-Cyanoanilino)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse scientific literature.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Pyridine Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 10 µg/mL |

| S. aureus | 5 µg/mL | |

| P. aeruginosa | 15 µg/mL |

The mechanism of action involves the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication, through interactions at the active site similar to fluoroquinolones .

Anticancer Activity

The anticancer potential of related compounds has been explored through various assays. For instance, studies on cyanopyridine derivatives have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 1.77 |

| HepG2 | 2.68 |

These findings suggest that the compound may act by inducing apoptosis or inhibiting cell proliferation through mechanisms involving kinase inhibition and interaction with cellular signaling pathways .

Case Studies

- Antimicrobial Study : A recent study synthesized a series of pyridine derivatives, including this compound, and evaluated their antimicrobial activity using standard methods such as disc diffusion and broth microdilution. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .

- Anticancer Evaluation : Another study focused on the antiproliferative effects of various cyanopyridine derivatives against MCF-7 and HepG2 cell lines. The results indicated that compounds with similar structural motifs to this compound showed promising cytotoxicity, with some derivatives outperforming standard chemotherapeutic agents like taxol .

Properties

CAS No. |

651046-26-3 |

|---|---|

Molecular Formula |

C13H9N3O2 |

Molecular Weight |

239.23 g/mol |

IUPAC Name |

2-(2-cyanoanilino)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H9N3O2/c14-8-9-4-1-2-6-11(9)16-12-10(13(17)18)5-3-7-15-12/h1-7H,(H,15,16)(H,17,18) |

InChI Key |

GPFUGTXKIRSTGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC2=C(C=CC=N2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.